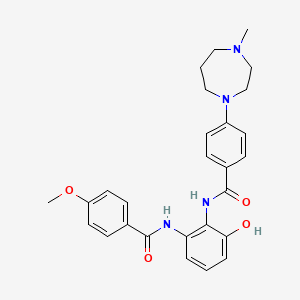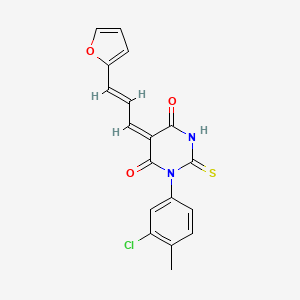
DCH36_06
Overview
Description
DCH36_06 is a potent and selective inhibitor of the histone acetyltransferases p300 and CBP (CREB-binding protein). These enzymes play a crucial role in the regulation of gene expression by acetylating histones, which leads to chromatin remodeling and transcriptional activation. This compound has shown significant potential in inhibiting the growth of leukemic cells by targeting these enzymes .
Mechanism of Action
Target of Action
The primary targets of DCH36_06, also known as 1-(3-Chloro-4-methylphenyl)-5-(3-(furan-2-yl)allylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, are p300 and CBP . These are histone acetyltransferases (HATs), which are crucial for chromatin restructuring and transcriptional regulation in eukaryotic cells .
Mode of Action
This compound acts as a potent and selective inhibitor of p300 and CBP . It mediates the inhibition of p300/CBP, leading to hypoacetylation on H3K18 in leukemic cells . This suppression of p300/CBP activity retards cell proliferation in several leukemic cell lines .
Biochemical Pathways
The inhibition of p300/CBP by this compound affects various biochemical pathways. It significantly decreases global H3K18ac levels in a dose-dependent manner in leukemic cells . This compound also alters downstream gene expression and apoptotic pathways-related genes, such as MYC, HIF1A, UHRF1, RRM2B, SESN2, CCNA2, CCNB1, GADD45B, DEPDC1, and BAX .
Pharmacokinetics
It’s known that this compound is a small molecule drug , which typically have good bioavailability due to their ability to cross cell membranes.
Result of Action
The molecular and cellular effects of this compound’s action include the arrest of the cell cycle at the G1 phase and the induction of apoptosis in a caspase-dependent pathway in leukemia cells . Specifically, this compound dose-dependently activates the cleavage of pro-caspase 3, pro-caspase 9, and PARP1 .
Action Environment
It’s known that this compound has strong antitumor efficacy in vivo, as it inhibits the leukemic xenograft growth in mice . This suggests that it remains effective in the complex environment of a living organism.
Biochemical Analysis
Biochemical Properties
DCH36_06 plays a significant role in biochemical reactions, particularly as an inhibitor of p300/CBP. It interacts with these enzymes, leading to hypoacetylation on H3K18 in leukemic cells . The IC50s of this compound for p300 and CBP are 0.6 μM and 3.2 μM, respectively .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by retarding cell proliferation in several leukemic cell lines . This compound also impacts cell signaling pathways and gene expression, leading to alterations in downstream gene expression and apoptotic pathways-related genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with p300/CBP, leading to enzyme inhibition. This results in changes in gene expression, specifically hypoacetylation on H3K18 in leukemic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DCH36_06 involves multiple steps, starting with the preparation of the core structure, which is a thiobarbituric acid derivative. The key steps include:
Formation of the core structure: This involves the condensation of 3-chloro-4-methylbenzaldehyde with thiourea to form the thiobarbituric acid core.
Functionalization: The core structure is then functionalized by introducing various substituents to enhance its inhibitory activity against p300 and CBP.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic route described above. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing large-scale purification techniques. The use of automated synthesis and purification systems would be essential to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
DCH36_06 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its activity.
Substitution: Substitution reactions can be employed to introduce different substituents onto the core structure, which can affect its inhibitory activity
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used to introduce new substituents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiobarbituric acid derivatives .
Scientific Research Applications
DCH36_06 has a wide range of scientific research applications, including:
Cancer Research: It has shown potent anti-tumor activity in leukemic cell lines by inhibiting p300 and CBP, leading to cell cycle arrest and apoptosis
Epigenetics: As a histone acetyltransferase inhibitor, this compound is valuable in studying the role of histone acetylation in gene regulation and chromatin remodeling
Drug Development: The compound’s ability to inhibit p300 and CBP makes it a promising candidate for the development of new anti-cancer therapies
Biological Studies: This compound can be used to investigate the biological pathways and molecular targets involved in histone acetylation and its effects on cellular processes
Comparison with Similar Compounds
Similar Compounds
C646: Another potent inhibitor of p300 and CBP, but with a different chemical structure.
A-485: A selective inhibitor of p300/CBP with a distinct mechanism of action.
SGC-CBP30: A selective inhibitor of the bromodomain of CBP/p300
Uniqueness of DCH36_06
This compound is unique due to its high selectivity and potency against p300 and CBP. It has shown significant anti-tumor activity in leukemic cell lines and in vivo models, making it a promising candidate for further development as an anti-cancer therapy. Its ability to induce cell cycle arrest and apoptosis through the inhibition of histone acetylation sets it apart from other similar compounds .
Properties
IUPAC Name |
(5E)-1-(3-chloro-4-methylphenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3S/c1-11-7-8-12(10-15(11)19)21-17(23)14(16(22)20-18(21)25)6-2-4-13-5-3-9-24-13/h2-10H,1H3,(H,20,22,25)/b4-2+,14-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNCXNUUERDREH-FMDPHQNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)C(=O)NC2=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/C(=O)NC2=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


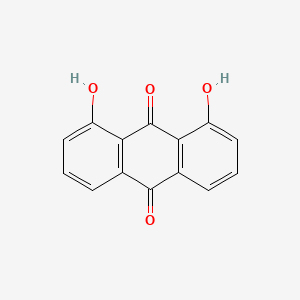

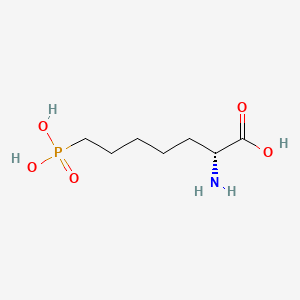
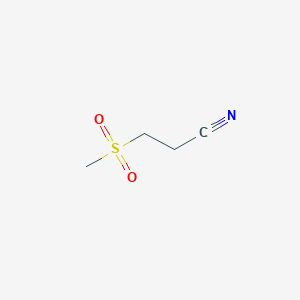
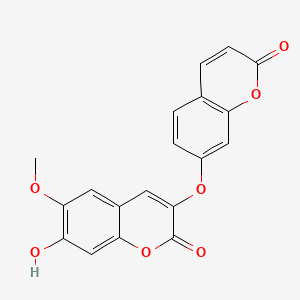


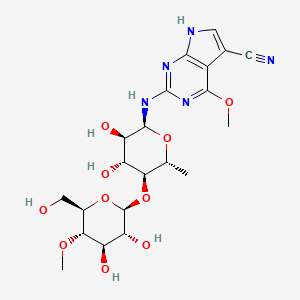
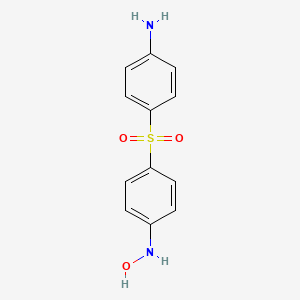

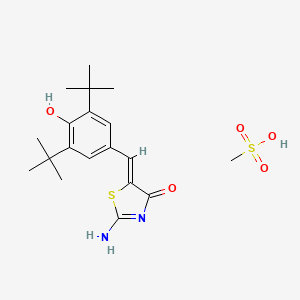
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-2-ethoxy-3,5-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1669828.png)
